mu-Truxinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mu-Truxinic acid: is a stereoisomeric cyclic dicarboxylic acid with the formula (C₆H₅)₂C₄H₄(COOH)₂. It is one of several isomers of truxinic acid, which are derived from the photochemical cycloaddition of cinnamic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: mu-Truxinic acid can be synthesized through the photodimerization of cinnamic acid. This process involves the [2+2] cycloaddition reaction, where two trans alkenes react head-to-head under ultraviolet light to form the cyclobutane ring structure characteristic of truxinic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cinnamic acid derivatives and controlled photochemical reactions. The scalability of this process depends on the availability of cinnamic acid and the efficiency of the photodimerization setup .
Analyse Chemischer Reaktionen
Types of Reactions: mu-Truxinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutane ring.
Substitution: Substitution reactions can occur at the carboxyl groups or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of biobased plastics and other functional materials .
Wirkmechanismus
The mechanism of action of mu-Truxinic acid involves its interaction with various molecular targets and pathways. It can form complexes with cations and anions through cation-π and anion-H–O interactions. These interactions are stabilized by electrostatic and inductive effects, which contribute to the compound’s reactivity and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
mu-Truxinic acid is similar to other truxinic and truxillic acids, which are also derived from cinnamic acid through photochemical reactions. These compounds share the cyclobutane ring structure but differ in their stereochemistry and functional groups. Some similar compounds include:
- alpha-Truxillic acid
- beta-Truxillic acid
- gamma-Truxillic acid
- delta-Truxillic acid
Eigenschaften
CAS-Nummer |
528-35-8 |
---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
(1S,2S,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)/t13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
QVNDSQQNODQYJM-VGWMRTNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H]2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.